(R)-4-(2-Fluorophenyl)pyrrolidin-2-one
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Overview
Description
®-4-(2-Fluorophenyl)pyrrolidin-2-one is a chemical compound with a molecular formula of C10H10FNO It is a pyrrolidinone derivative, characterized by the presence of a fluorophenyl group attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-Fluorophenyl)pyrrolidin-2-one typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine to form an imine intermediate, which is then reduced to the corresponding amine. This amine undergoes cyclization to form the pyrrolidinone ring. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may require acidic or basic conditions depending on the specific synthetic route.
Industrial Production Methods
Industrial production of ®-4-(2-Fluorophenyl)pyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-4-(2-Fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic reagents such as sodium methoxide, sodium ethoxide, and various amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
®-4-(2-Fluorophenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-4-(2-Fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The pyrrolidinone ring may also contribute to the compound’s overall pharmacological profile by influencing its solubility, stability, and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)pyrrolidin-2-one: Similar in structure but with the fluorophenyl group attached at a different position on the pyrrolidinone ring.
1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one: Contains an amino group in addition to the fluorophenyl group, leading to different chemical and biological properties.
5-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one: Contains a bromine atom in addition to the fluorophenyl group, which can affect its reactivity and applications.
Uniqueness
®-4-(2-Fluorophenyl)pyrrolidin-2-one is unique due to the specific position of the fluorophenyl group on the pyrrolidinone ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C10H10FNO |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
(4R)-4-(2-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10FNO/c11-9-4-2-1-3-8(9)7-5-10(13)12-6-7/h1-4,7H,5-6H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
VFSKMPHWPAXAON-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](CNC1=O)C2=CC=CC=C2F |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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